molecular formula C12H16O4 B032870 5-(4-methoxyphenoxy)pentanoic Acid CAS No. 374565-57-8

5-(4-methoxyphenoxy)pentanoic Acid

Cat. No.: B032870
CAS No.: 374565-57-8
M. Wt: 224.25 g/mol
InChI Key: HFDHPEFKVYEQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenoxy)pentanoic Acid typically involves the reaction of 4-methoxyphenol with 5-bromopentanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .

Industrial Production Methods

Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenoxy)pentanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenoxy)pentanoic Acid is unique due to the presence of both a methoxy group and a pentanoic acid chain, which confer specific chemical properties and reactivity. The methoxy group enhances its solubility in organic solvents, while the pentanoic acid chain provides flexibility in its use as a building block for more complex molecules .

Properties

IUPAC Name

5-(4-methoxyphenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-15-10-5-7-11(8-6-10)16-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDHPEFKVYEQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxyphenoxy)pentanoic Acid
Reactant of Route 2
Reactant of Route 2
5-(4-methoxyphenoxy)pentanoic Acid
Reactant of Route 3
Reactant of Route 3
5-(4-methoxyphenoxy)pentanoic Acid
Reactant of Route 4
Reactant of Route 4
5-(4-methoxyphenoxy)pentanoic Acid
Reactant of Route 5
Reactant of Route 5
5-(4-methoxyphenoxy)pentanoic Acid
Reactant of Route 6
Reactant of Route 6
5-(4-methoxyphenoxy)pentanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.